molecular formula C7H5BrF2O2S B14768452 1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene

1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene

Cat. No.: B14768452
M. Wt: 271.08 g/mol
InChI Key: WJGUIDSTTNZGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H5BrF2O2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of a methylsulfonyl group. One common method involves the following steps:

    Bromination: A benzene derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom.

    Fluorination: The brominated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Methylsulfonylation: Finally, the fluorinated compound is reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride.

Major Products

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Coupling Reactions: Products are biaryl compounds with extended conjugation.

    Oxidation and Reduction: Products include sulfoxides and sulfones.

Scientific Research Applications

1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Lacks the fluorine substituents, making it less reactive in certain reactions.

    1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Contains only one fluorine atom, resulting in different electronic properties.

    1-Chloro-4-(methylsulfonyl)benzene: Substitutes chlorine for bromine, affecting its reactivity and applications.

Uniqueness

1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. The methylsulfonyl group further adds to its versatility by acting as an electron-withdrawing group, stabilizing intermediates and products in various reactions.

Properties

Molecular Formula

C7H5BrF2O2S

Molecular Weight

271.08 g/mol

IUPAC Name

1-bromo-2,5-difluoro-4-methylsulfonylbenzene

InChI

InChI=1S/C7H5BrF2O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3

InChI Key

WJGUIDSTTNZGJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.